molecular formula C11H22ClNO2 B8262880 methyl 2-amino-4-cyclohexylbutanoate;hydrochloride CAS No. 1262538-19-1

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride

Cat. No.: B8262880
CAS No.: 1262538-19-1
M. Wt: 235.75 g/mol
InChI Key: YEOBZEFNEFDNJI-UHFFFAOYSA-N
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Description

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of cyclohexane and butanoic acid, featuring an alpha-amino group and a methyl ester functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1) typically involves the esterification of cyclohexanebutanoic acid with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane and methanol at room temperature, which provides good to excellent yields . The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The alpha-amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanebutanoic acid, alpha-amino-, methyl alcohol.

    Substitution: Various substituted cyclohexanebutanoic acid derivatives.

Scientific Research Applications

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The alpha-amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanebutanoic acid, alpha-amino-, ethyl ester, hydrochloride
  • Cyclohexanebutanoic acid, alpha-amino-, propyl ester, hydrochloride
  • Cyclohexanebutanoic acid, alpha-amino-, butyl ester, hydrochloride

Uniqueness

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride is unique due to its specific ester and amino functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. The methyl ester group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Properties

IUPAC Name

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOBZEFNEFDNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262538-19-1
Record name Cyclohexanebutanoic acid, α-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262538-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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